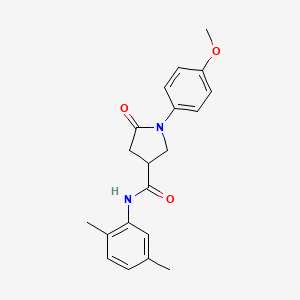![molecular formula C27H24BrN3O B5483237 (4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5483237.png)
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then reacted with 5-methyl-2-phenylpyrazol-3-one under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one is studied for its potential as a pharmacophore. It can interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new drugs, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of (4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Bromomethyl methyl ether: A compound with a bromomethyl group and a methoxy group.
Heparinoid: A compound with structures similar to heparin.
Uniqueness
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one is unique due to its specific substitution pattern and the presence of both electron-donating and electron-withdrawing groups. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3O/c1-19-26(27(32)31(29-19)24-7-5-4-6-8-24)25(21-12-14-22(28)15-13-21)18-11-20-9-16-23(17-10-20)30(2)3/h4-18H,1-3H3/b18-11+,26-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLXEJHWYJINH-OJVFEGSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(\C=C\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5483161.png)
![(E)-2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]prop-2-enenitrile](/img/structure/B5483163.png)
![N-[(Z)-hex-5-en-2-ylideneamino]-3-nitrobenzamide](/img/structure/B5483165.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-METHYL-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE](/img/structure/B5483170.png)
![4-benzyl-5-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5483178.png)
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5483189.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)

![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide](/img/structure/B5483253.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B5483265.png)
